molecular formula C28H24N4O B11565796 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide

Cat. No.: B11565796
M. Wt: 432.5 g/mol
InChI Key: SFMCPYQGNOPDBA-UHFFFAOYSA-N
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Description

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and reactivity, making it a valuable component in chemical synthesis and industrial applications.

Preparation Methods

The synthesis of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its stability and reactivity make it a valuable component in the development of new materials and catalysts.

In biology and medicine, N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is studied for its potential therapeutic properties. It has shown promise in the development of new drugs and drug delivery systems . Its ability to interact with biological molecules makes it a potential candidate for targeting specific pathways in disease treatment.

In industry, this compound is used in the production of polymers, coatings, and other materials. Its unique properties make it suitable for applications that require high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other benzotriazole derivatives and biphenyl compounds. Similar compounds include N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide and N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide. These compounds share structural similarities but differ in their specific functional groups and reactivity.

The uniqueness of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE lies in its specific combination of benzotriazole and biphenyl moieties, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H24N4O

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-phenylbenzamide

InChI

InChI=1S/C28H24N4O/c1-3-20-9-15-24(16-10-20)32-30-26-17-19(2)25(18-27(26)31-32)29-28(33)23-13-11-22(12-14-23)21-7-5-4-6-8-21/h4-18H,3H2,1-2H3,(H,29,33)

InChI Key

SFMCPYQGNOPDBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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